2-Chloro-5-methoxy-3H-imidazo[4,5-B]pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H6ClN3O |
|---|---|
Molecular Weight |
183.59 g/mol |
IUPAC Name |
2-chloro-5-methoxy-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C7H6ClN3O/c1-12-5-3-2-4-6(10-5)11-7(8)9-4/h2-3H,1H3,(H,9,10,11) |
InChI Key |
BIZUOYPTEHQHRX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(C=C1)NC(=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Precursor Synthesis: 2-Chloro-3-nitro-5-methoxypyridine
The methoxy group is introduced at position 5 of the pyridine ring prior to cyclization. This is achieved through nitration of 2-chloro-5-methoxypyridine or methoxylation of 2-chloro-3-nitro-5-halopyridine using sodium methoxide. For example:
-
Nitration : 2-Chloro-5-methoxypyridine is treated with fuming HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0–5°C to yield 2-chloro-3-nitro-5-methoxypyridine.
-
Methoxylation : 2-Chloro-3-nitro-5-fluoropyridine undergoes S<sub>N</sub>Ar with NaOCH<sub>3</sub> in DMF at 80°C, replacing fluorine with methoxy.
Tandem S<sub>N</sub>Ar–Reduction–Heterocyclization Protocol
The most efficient route involves a one-pot sequence, as demonstrated by Kumar et al.:
Step 1: S<sub>N</sub>Ar Reaction
2-Chloro-3-nitro-5-methoxypyridine reacts with primary amines (e.g., methylamine) in H<sub>2</sub>O-isopropyl alcohol (IPA) at 80°C for 2 hours, replacing the chloro group with an amine:
Step 2: Nitro Group Reduction
The nitro group is reduced using Zn/HCl in H<sub>2</sub>O-IPA at 80°C for 45 minutes:
Step 3: Heterocyclization with Aldehydes
The diamine intermediate undergoes cyclization with aldehydes (e.g., formaldehyde) in H<sub>2</sub>O-IPA at 85°C for 10 hours, forming the imidazo ring:
Alternative Methodologies
Solid-Phase Synthesis
Soural et al. reported a resin-bound approach where polymer-supported amines react with 2-chloro-3-nitropyridine, followed by reduction and cyclization. This method facilitates easy purification but requires specialized equipment.
Post-Cyclization Functionalization
The methoxy group can be introduced via O-methylation of a hydroxylated intermediate. For example, 2-chloro-5-hydroxy-imidazo[4,5-B]pyridine is treated with methyl iodide and K<sub>2</sub>CO<sub>3</sub> in DMF at 60°C.
Comparative Analysis of Methods
Mechanistic Insights
Heterocyclization Pathway
The reaction proceeds via imine formation between the aldehyde and diamine, followed by intramolecular cyclization and aromatization (Scheme 1):
-
Imine Formation : Aldehyde reacts with the primary amine to form an imine intermediate.
-
Cyclization : The adjacent NH<sub>2</sub> group attacks the imine carbon, forming a dihydroimidazo intermediate.
-
Aromatization : Loss of H<sub>2</sub>O yields the aromatic imidazo[4,5-B]pyridine.
Challenges and Optimizations
-
Nitro Reduction Selectivity : Over-reduction to hydroxylamines is mitigated using Zn/HCl instead of catalytic hydrogenation.
-
Solvent Effects : Polar protic solvents (H<sub>2</sub>O-IPA) enhance cyclization rates by stabilizing transition states.
-
Substituent Compatibility : Electron-withdrawing groups on aldehydes (e.g., –NO<sub>2</sub>) accelerate cyclization but may require longer reaction times .
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-methoxy-1H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex structures
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazopyridines, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of the imidazo[4,5-b]pyridine scaffold, including 2-chloro-5-methoxy-3H-imidazo[4,5-b]pyridine, exhibit anticancer properties. A study evaluating various derivatives demonstrated moderate cytotoxic activity against several cancer cell lines, including MCF-7 (breast cancer) and K562 (leukemia), with varying degrees of effectiveness . The mechanism involves interaction with specific biological targets such as enzymes or receptors that play crucial roles in cancer progression.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It has shown potential in reducing inflammatory responses in vitro by modulating pathways associated with oxidative stress . Certain derivatives have been found to selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in inflammatory processes . This selectivity is crucial for developing therapeutics aimed at treating conditions like arthritis without the side effects associated with non-selective inhibitors.
PDE10A Inhibition
Another promising application lies in its role as a selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme implicated in various neurological disorders. Studies have indicated that modifications to the imidazo[4,5-b]pyridine scaffold can enhance binding affinity to PDE10A, potentially leading to new treatments for conditions such as schizophrenia .
Material Science Applications
Beyond medicinal uses, this compound serves as a building block in material science. Its unique structure allows it to be incorporated into more complex heterocycles, which can be utilized in the development of novel materials with specific electronic or optical properties .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-chloro-5-methoxy-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs differ in substituent type, position, and functional groups, which directly affect their physicochemical and biological properties. Below is a comparative analysis:
Table 1: Substituent Comparison of Imidazo[4,5-b]pyridine Derivatives
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The chlorine atom (electron-withdrawing) at C2 in the target compound enhances electrophilicity, favoring interactions with kinase ATP-binding pockets.
- Methoxy Group (C5) : The methoxy substituent in the target compound improves solubility compared to halogenated analogs, balancing hydrophobicity for drug-likeness .
- Thiol vs. Chlorine (C2) : Replacing Cl with SH (as in 2-Mercapto-5-methoxy-3H-imidazo[4,5-b]pyridine) introduces nucleophilic reactivity, enabling disulfide bond formation in antitubercular agents .
Antiviral Activity
- The target compound’s derivatives with alicyclic amines replacing phthalimide moieties show promise as hepatitis B virus (HBV) inhibitors due to improved metabolic stability .
- Brominated analogs like 2-(4-Bromophenyl)-5-chloro-3H-imidazo[4,5-b]pyridine exhibit enhanced π-stacking interactions with viral protease active sites, though cytotoxicity remains a challenge .
Antituberculotic Activity
- Imidazo[4,5-b]pyridines with hydrazido-hydrazones or thioamide substituents at C2 demonstrate moderate to high activity against Mycobacterium tuberculosis. The thiol derivative (2-Mercapto-5-methoxy-3H-imidazo[4,5-b]pyridine) shows superior efficacy, likely due to thiol-disulfide interchange mechanisms .
Kinase Inhibition
- The target compound’s chloro-methoxy substitution pattern is critical for selective kinase inhibition. For example, analogs with isopropyl-pyrazole groups at C2 and piperazine linkers (e.g., compound 22b in ) inhibit JAK2 and FLT3 kinases, relevant in hematologic malignancies .
Biological Activity
2-Chloro-5-methoxy-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities. Its unique structure, characterized by the presence of a chlorine atom and a methoxy group, contributes to its reactivity and potential therapeutic applications. This article provides an in-depth analysis of the biological activity of this compound, including its anticancer, antimicrobial, and anti-inflammatory properties.
- Molecular Formula : C_8H_7ClN_2O
- Molecular Weight : 183.59 g/mol
- Structure : The compound features an imidazo[4,5-b]pyridine framework with distinct substituents that influence its biological interactions.
Anticancer Effects
Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can interact with various enzymes involved in cancer pathways, leading to modulation of their activity and potential inhibition of tumor growth.
- Mechanism of Action : The compound's mechanism typically involves binding to specific biological targets such as enzymes or receptors, which alters their function and can lead to therapeutic effects against cancer cells.
Antimicrobial Activity
The compound has been tested for its antimicrobial properties against various bacterial strains. Notably, it demonstrated varying levels of effectiveness against Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Activity
In a recent study, derivatives of imidazo[4,5-b]pyridine were synthesized and tested for their antibacterial activity:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Bacillus cereus (Gram-positive) | MIC = 32 µg/mL |
| This compound | Escherichia coli (Gram-negative) | MIC = 128 µg/mL |
The results indicated that the compound was more effective against Gram-positive bacteria compared to Gram-negative strains, which exhibited greater resistance to the treatment .
Anti-inflammatory Properties
Additionally, this compound has shown promise in reducing inflammation. It was found to inhibit inflammatory responses in human retinal pigment epithelial cells, suggesting potential applications in treating inflammatory diseases.
The anti-inflammatory effects are believed to be mediated through the inhibition of transcription factors such as Nrf2 and NF-κB, which play critical roles in regulating oxidative stress and inflammatory responses .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Chloro-4-methyl-3H-imidazo[4,5-b]pyridine | Methyl substitution at the 4-position | Potentially different biological activity due to methyl group |
| 5-Methoxy-2-(2-fluorophenyl)-3H-imidazo[4,5-b]pyridine | Fluorophenyl substitution | Enhanced lipophilicity may affect pharmacokinetics |
| 6-Bromo-3H-imidazo[4,5-b]pyridine | Bromine at the 6-position | May exhibit different reactivity patterns compared to chlorine-substituted analogs |
These comparisons highlight how structural modifications can influence the biological activity and efficacy of imidazo[4,5-b]pyridine derivatives.
Q & A
What are the optimal synthetic routes for preparing 2-Chloro-5-methoxy-3H-imidazo[4,5-b]pyridine, and how do reaction conditions influence regioselectivity?
Level : Basic
Methodological Answer :
The synthesis typically involves cyclization of substituted pyridine precursors. For example, 2-mercapto-5-methoxy-3H-imidazo[4,5-b]pyridine can be condensed with chlorinated intermediates using KOH in refluxing ethanol, followed by oxidation with m-chloroperbenzoic acid to introduce chlorine . Alternatively, POCl₃ under reflux conditions is effective for chlorination at the 2-position of the imidazo[4,5-b]pyridine core . Key factors include temperature control (reflux vs. ambient) and reagent choice (e.g., POCl₃ for electrophilic substitution vs. cross-coupling catalysts for regioselective modifications).
How can X-ray crystallography and spectroscopic methods resolve ambiguities in the molecular structure of this compound derivatives?
Level : Basic
Methodological Answer :
Single-crystal X-ray diffraction (as demonstrated in structurally similar compounds like 3-ethyl-5-(4-methoxyphenoxy)-2-(pyridin-4-yl)-3H-imidazo[4,5-b]pyridine) provides unambiguous confirmation of regiochemistry and substituent positions . Complementary techniques include:
- ¹H/¹³C NMR : Chemical shifts for H-2 and H-7 protons (downfield due to electron-withdrawing Cl and methoxy groups).
- HRMS : To verify molecular ion peaks and isotopic patterns consistent with chlorine .
What strategies address contradictions in reported biological activities of imidazo[4,5-b]pyridine derivatives?
Level : Advanced
Methodological Answer :
Discrepancies often arise from substituent positioning (e.g., 2-Cl vs. 7-Cl) or solvent effects in bioassays. A systematic approach includes:
- Comparative SAR Studies : Testing analogs with controlled substituent variations (e.g., replacing methoxy with methyl or halogens) to isolate activity contributors .
- Solvent Polarity Adjustments : For fluorescence-based assays, solvents like DMSO or ethanol alter π-π stacking, impacting observed activity .
- Metabolic Stability Profiling : Assess cytochrome P450 interactions (e.g., CYP1A2-mediated oxidation) to differentiate intrinsic vs. metabolism-dependent effects .
How can regioselective functionalization of the imidazo[4,5-b]pyridine core be achieved for advanced derivatization?
Level : Advanced
Methodological Answer :
Regioselective C2-arylation is achievable via palladium-catalyzed cross-coupling. For example, using N3-methylimidazo[4,5-b]pyridine with aryl iodides under Suzuki-Miyaura conditions yields C2-aryl derivatives (e.g., 2-(4-methoxyphenyl)-3-methyl-3H-imidazo[4,5-b]pyridine) . Key parameters:
- Catalyst : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like XPhos.
- Base : K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (DMF or THF).
- Temperature : 80–100°C to balance reaction rate and byproduct formation .
What computational methods predict the electronic and vibrational properties of this compound?
Level : Advanced
Methodological Answer :
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates:
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps to estimate reactivity (e.g., methoxy groups lower LUMO energy, enhancing electrophilicity) .
- Vibrational Frequencies : IR-active modes for Cl (600–650 cm⁻¹) and methoxy (1250–1300 cm⁻¹) groups, validated against experimental spectra .
- NBO Analysis : Delocalization effects between the imidazole ring and substituents .
How do solvent and pH conditions affect the stability of this compound in aqueous media?
Level : Basic
Methodological Answer :
- Acidic Conditions (pH < 3) : Protonation at N1 of the imidazole ring increases solubility but risks hydrolysis of the methoxy group.
- Neutral/Basic Conditions (pH 7–9) : Stable in organic-aqueous mixtures (e.g., ethanol:water 4:1), but prolonged exposure leads to Cl⁻ displacement by OH⁻ .
- Storage Recommendations : Anhydrous DMSO or DMF at –20°C minimizes degradation .
What are the limitations of current biological activity data for this compound, and how can researchers address them?
Level : Advanced
Methodological Answer :
Limitations include:
- Lack of Metabolic Data : Many studies omit phase I/II metabolism profiling (e.g., glucuronidation of hydroxyamino metabolites) .
- Cell Line Specificity : Anticancer activity in HepG2 cells may not translate to in vivo models due to efflux pump expression.
Solutions : - Microsomal Incubations : Use human hepatocytes to identify reactive metabolites .
- 3D Tumor Models : Spheroids or organoids better replicate tissue penetration challenges .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
